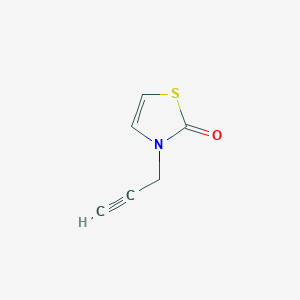

3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one

Description

3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound featuring a thiazol-2-one core substituted with a propargyl (prop-2-yn-1-yl) group at the 3-position. The thiazol-2-one ring system is a five-membered ring containing sulfur and nitrogen atoms, which confers unique electronic and steric properties. The propargyl substituent introduces a terminal alkyne functionality, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and influencing reactivity and biological interactions .

Properties

Molecular Formula |

C6H5NOS |

|---|---|

Molecular Weight |

139.18 g/mol |

IUPAC Name |

3-prop-2-ynyl-1,3-thiazol-2-one |

InChI |

InChI=1S/C6H5NOS/c1-2-3-7-4-5-9-6(7)8/h1,4-5H,3H2 |

InChI Key |

YWWMJWVJBMCDNA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C=CSC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and results in the formation of the thiazole ring. The reaction can be catalyzed by various reagents, including acids and bases, to enhance the yield and selectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atom in the thiazole ring exhibits nucleophilic character, enabling substitution reactions with electrophiles such as alkyl/aryl halides.

| Reaction Type | Conditions/Reagents | Products/Outcomes | References |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, RT | N-Alkylated thiazole derivatives | |

| Arylation | Aryl halides, Pd catalysts | N-Aryl thiazoles |

-

Example: Propargylation of the thiazole nitrogen using propargyl bromide under basic conditions forms N-propargyl derivatives, which are precursors for click chemistry applications .

Oxidation and Reduction Reactions

The thiazole ring and alkyne group undergo redox transformations under controlled conditions.

| Reaction Type | Conditions/Reagents | Products/Outcomes | References |

|---|---|---|---|

| Oxidation | H₂O₂, acidic media | Sulfoxide/sulfone derivatives | |

| Reduction | LiAlH₄, THF | Reduced thiazolidinone analogs |

-

The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones, which modulate electronic properties for drug design.

-

Selective reduction of the carbonyl group yields 2,3-dihydrothiazole derivatives with retained alkyne functionality .

Cycloaddition Reactions

The terminal alkyne group participates in Huisgen 1,3-dipolar cycloaddition with azides, forming triazole hybrids.

| Reaction Type | Conditions/Reagents | Products/Outcomes | References |

|---|---|---|---|

| Click Chemistry | CuI, NaN₃, DMF/H₂O | 1,2,3-Triazole-linked thiazole hybrids |

-

Example: Reaction with benzyl azide under copper-catalyzed conditions generates triazole-thiazole conjugates with enhanced biological activity (e.g., anticancer agents) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing polycyclic systems via intramolecular cyclization.

| Reaction Type | Conditions/Reagents | Products/Outcomes | References |

|---|---|---|---|

| Hantzsch Condensation | α-Haloketones, refluxing toluene | Thiazole-fused pyridine/pyrazole rings |

-

Thionation using Lawesson’s reagent followed by condensation with α-haloketones yields extended heterocyclic frameworks .

Functional Group Transformations

The propynyl group undergoes alkyne-specific reactions, such as Sonogashira coupling or hydration.

| Reaction Type | Conditions/Reagents | Products/Outcomes | References |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, aryl halides | Arylacetylene-thiazole hybrids | |

| Hydration | HgSO₄, H₂SO₄ | Ketone-functionalized thiazoles |

Scientific Research Applications

3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The thiazol-2-one scaffold is highly versatile, with modifications at the 3-, 4-, and 5-positions leading to diverse derivatives. Below is a comparison of key compounds:

Key Observations :

- Propargyl vs. Aryl/Alkyl Substituents : The propargyl group in the target compound enables unique reactivity (e.g., cycloadditions) absent in bromophenyl or fluorophenyl derivatives. Aryl groups enhance π-π stacking but reduce solubility compared to alkyl or propargyl groups .

- Core Heterocycle Differences: Replacing thiazol-2-one with oxazolidinone (as in ) increases oxygen’s electronegativity, altering dipole moments and hydrogen-bonding capacity .

Spectral and Physical Properties

- IR Spectroscopy : The propargyl group shows characteristic C≡C-H stretches (~3300 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹), distinct from aryl C-H stretches (~3000 cm⁻¹) or alkyl C-H (~2800–3000 cm⁻¹) .

- NMR Spectroscopy : Propargyl protons resonate at δ ~2.0–3.0 ppm (¹H NMR), while aryl protons appear at δ ~7.0–8.0 ppm. Thiazol-2-one carbonyls typically show ¹³C NMR signals at ~170–180 ppm .

- Melting Points : Aryl-substituted derivatives (e.g., 4-(4-fluorophenyl)) exhibit higher melting points (~200°C) due to crystallinity, whereas alkyl or propargyl derivatives are lower (<150°C) .

Structural and Crystallographic Insights

- Dihedral Angles : X-ray data () show that substituents like ethoxy or thiazole rings influence ring planarity. The propargyl group’s linearity may reduce steric hindrance compared to bulky isopropyl groups .

- Crystal Packing : Aryl derivatives (e.g., 4-(2-bromophenyl)) form dense lattices via halogen bonds, while propargyl analogs may pack less efficiently due to alkyne linearity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one, and how are intermediates characterized?

- Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, thiazole derivatives are synthesized by reacting propargylamine with thioacetamide derivatives under reflux conditions in ethanol or methanol. Intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one are characterized via IR spectroscopy (C=S stretch at ~1200 cm⁻¹) and (vinyl protons at δ 5.5–6.5 ppm) to confirm structural integrity before proceeding to hydrogenation steps .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identification of the thiazolone carbonyl (C=O stretch at ~1700 cm⁻¹) and C≡C bonds (stretch at ~2100 cm⁻¹) from the propargyl group.

- NMR : reveals propargyl protons as a triplet (δ ~2.5 ppm) and thiazole ring protons as distinct singlets (δ ~7.0–8.0 ppm). confirms the carbonyl carbon (δ ~165 ppm) and sp-hybridized carbons (δ ~70–85 ppm) .

Q. What are the known biological activities of thiazol-2-one derivatives, and how do substituents influence efficacy?

- Methodological Answer : Thiazol-2-one derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. The propargyl group enhances electrophilicity, improving interactions with biological targets like bacterial DNA gyrase. For instance, derivatives with electron-withdrawing substituents (e.g., nitro groups) show higher antimicrobial activity due to increased membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one in cyclocondensation reactions?

- Methodological Answer : Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions.

- Catalyst Screening : Lewis acids like ZnCl₂ (10 mol%) enhance cyclization efficiency.

- Temperature Control : Reflux at 80–90°C balances reaction rate and decomposition risks. Yield improvements (from ~45% to 72%) are validated via HPLC with a C18 column (MeCN:H₂O = 70:30, 1 mL/min) .

Q. How can contradictions in reported biological activity data for thiazol-2-one derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences) or impurities. Resolve by:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing.

- Purity Validation : Ensure >95% purity via LC-MS and elemental analysis.

- SAR Studies : Systematically vary substituents (e.g., propargyl vs. phenyl groups) to isolate activity trends. For example, propargyl derivatives show superior activity against Gram-positive bacteria due to enhanced lipophilicity .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. The thiazolone ring forms hydrogen bonds with catalytic residues (e.g., Tyr-105 in E. coli FabH), while the propargyl group occupies hydrophobic pockets. Validate predictions with SPR assays to measure binding kinetics (e.g., values) .

Q. How can analytical methods be developed to quantify trace impurities in synthesized batches?

- Methodological Answer : Develop a UPLC-MS/MS method:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.